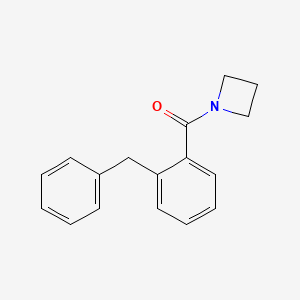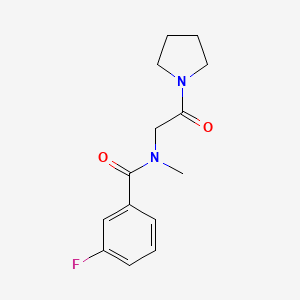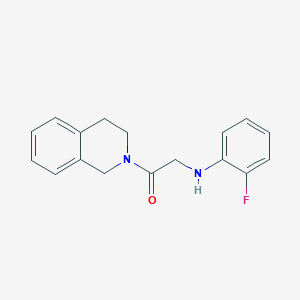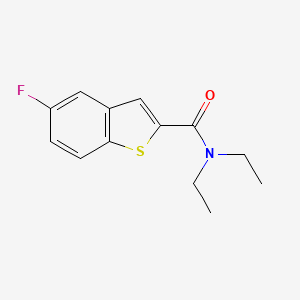
Azetidin-1-yl-(2-benzylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azetidin-1-yl-(2-benzylphenyl)methanone, also known as ABP, is a synthetic compound that has been extensively studied for its potential medical applications. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for research in a number of fields.
Applications De Recherche Scientifique
Azetidin-1-yl-(2-benzylphenyl)methanone has been the subject of extensive research due to its potential medical applications. One area of research has focused on the compound's ability to inhibit the activity of certain enzymes, which could be useful in the treatment of certain diseases. Azetidin-1-yl-(2-benzylphenyl)methanone has also been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory conditions.
Mécanisme D'action
The mechanism of action of Azetidin-1-yl-(2-benzylphenyl)methanone is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes. Specifically, Azetidin-1-yl-(2-benzylphenyl)methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are involved in a variety of physiological processes, including inflammation and pain.
Biochemical and Physiological Effects:
Azetidin-1-yl-(2-benzylphenyl)methanone has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory properties, Azetidin-1-yl-(2-benzylphenyl)methanone has been shown to have analgesic properties, meaning that it can reduce pain. Azetidin-1-yl-(2-benzylphenyl)methanone has also been shown to have anticonvulsant properties, which makes it a potential candidate for the treatment of seizures.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Azetidin-1-yl-(2-benzylphenyl)methanone is that it is a synthetic compound, which means that it can be easily produced in large quantities. This makes it a useful compound for laboratory experiments. However, one limitation of Azetidin-1-yl-(2-benzylphenyl)methanone is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
Orientations Futures
There are several future directions for research on Azetidin-1-yl-(2-benzylphenyl)methanone. One area of research could focus on the development of more potent inhibitors of COX-2. Another area of research could focus on the development of new compounds that are structurally similar to Azetidin-1-yl-(2-benzylphenyl)methanone, but with different biochemical and physiological effects. Finally, research could focus on the development of new methods for synthesizing Azetidin-1-yl-(2-benzylphenyl)methanone, which could make it easier to produce in large quantities.
Méthodes De Synthèse
The synthesis of Azetidin-1-yl-(2-benzylphenyl)methanone is a complex process that involves several steps. The initial step involves the reaction of benzylmagnesium chloride with 2-chloroacetophenone to form the intermediate 1-(2-chlorophenyl)-2-phenylethanone. This intermediate is then reacted with azetidine in the presence of a reducing agent to form the final product, Azetidin-1-yl-(2-benzylphenyl)methanone.
Propriétés
IUPAC Name |
azetidin-1-yl-(2-benzylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c19-17(18-11-6-12-18)16-10-5-4-9-15(16)13-14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPDFYUGTKSEPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC=CC=C2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl-(2-benzylphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2R)-1-[[(2R)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7473131.png)

![2-(3-cyano-1,2,4-triazol-1-yl)-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7473144.png)
![1-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]pyridin-2-one](/img/structure/B7473151.png)






![1-(4-Fluorophenyl)-2-[[5-(3-methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B7473211.png)
